4-(Benzyloxy)-3-hydroxybutanoic acid 4-(Benzyloxy)-3-hydroxybutanoic acid
Brand Name: Vulcanchem
CAS No.: 1495397-04-0
VCID: VC5489110
InChI: InChI=1S/C11H14O4/c12-10(6-11(13)14)8-15-7-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H,13,14)
SMILES: C1=CC=C(C=C1)COCC(CC(=O)O)O
Molecular Formula: C11H14O4
Molecular Weight: 210.229

4-(Benzyloxy)-3-hydroxybutanoic acid

CAS No.: 1495397-04-0

Cat. No.: VC5489110

Molecular Formula: C11H14O4

Molecular Weight: 210.229

* For research use only. Not for human or veterinary use.

4-(Benzyloxy)-3-hydroxybutanoic acid - 1495397-04-0

Specification

CAS No. 1495397-04-0
Molecular Formula C11H14O4
Molecular Weight 210.229
IUPAC Name 3-hydroxy-4-phenylmethoxybutanoic acid
Standard InChI InChI=1S/C11H14O4/c12-10(6-11(13)14)8-15-7-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H,13,14)
Standard InChI Key TYPNZNYQWFIUOK-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COCC(CC(=O)O)O

Introduction

Chemical Identity and Structural Properties

4-(Benzyloxy)-3-hydroxybutanoic acid belongs to the class of substituted butanoic acids, featuring a benzyl ether group at the 4-position and a hydroxyl group at the 3-position. Its IUPAC name is 3-hydroxy-4-(phenylmethoxy)butanoic acid, and its stereochemistry is often specified, as seen in the (S)-enantiomer .

Molecular and Stereochemical Features

  • Molecular Formula: C₁₁H₁₄O₄ .

  • Molecular Weight: 210.23 g/mol .

  • Exact Mass: 210.089 Da .

  • Stereochemistry: The (S)-enantiomer (CAS 141942-99-6) is documented with a chiral center at C3, influencing its reactivity and biological activity .

  • SMILES Notation: OC(COC1=CC=CC=C1)CC(=O)O .

Synthetic Methodologies

The synthesis of 4-(benzyloxy)-3-hydroxybutanoic acid and its derivatives involves multi-step organic transformations, often leveraging protecting group strategies and asymmetric catalysis.

Benzyl Protection and Reduction Sequences

A patent (CN105669423B) outlines a route to enantiopure analogs using p-hydroxybenzaldehyde as a starting material . Key steps include:

  • Benzylation: Protection of phenolic hydroxyl groups with benzyl bromide under basic conditions (K₂CO₃) .

  • Reduction: Sodium borohydride-mediated reduction of aldehydes to alcohols .

  • Oxidation: TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)-catalyzed oxidation to introduce carboxyl groups .

For the target compound, analogous steps would involve:

  • Introducing the benzyloxy group at C4 via alkylation.

  • Achieving stereocontrol at C3 through chiral auxiliaries or enzymatic resolution .

Biocatalytic Approaches

A biocatalytic process reported in PMC utilizes ketoreductases to synthesize chiral hydroxy acids . For example:

  • Substrate: Ethyl 4-chloro-3-ketobutyrate.

  • Enzyme: Ketoreductase from Candida magnoliae.

  • Outcome: Ethyl (S)-4-chloro-3-hydroxybutyrate with >99% enantiomeric excess (e.e.) .
    Adapting this method, 4-(benzyloxy)-3-ketobutyric acid could be enantioselectively reduced to the desired (S)-enantiomer.

Applications in Pharmaceutical Synthesis

Statin Intermediates

The compound’s structural similarity to statin side chains (e.g., atorvastatin) makes it a candidate for chiral synthons . For instance:

  • Atorvastatin Intermediate: Ethyl (R)-4-cyano-3-hydroxybutyrate, synthesized via ketoreductase-catalyzed asymmetric reduction, shares a homologous backbone .

  • Adaptation: Replacing the cyano group with a benzyloxy moiety could yield derivatives for structure-activity studies.

Amino Acid Derivatives

Functionalization of the carboxylic acid group enables peptide coupling. For example:

  • Protected Amino Acids: (2S,3S)-2-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid (CAS VC13633105) demonstrates the utility of benzyloxy groups in amino acid synthesis.

  • Synthetic Route: Benzyl chloroformate protection of L-allo-threonine’s amine, followed by hydrolysis.

Stereochemical Analysis and Resolution

Enantiomeric Separation

Chiral HPLC or capillary electrophoresis is typically employed to resolve enantiomers. For the (S)-enantiomer:

  • Chiral Stationary Phase: Polysaccharide-based columns (e.g., Chiralpak AD-H).

  • Detection: UV absorbance at 210–220 nm .

Impact of Chirality on Bioactivity

Enantiopure hydroxy acids exhibit distinct pharmacological profiles. For example:

  • Statins: The (R)-configuration in atorvastatin’s side chain enhances HMG-CoA reductase inhibition .

  • Antibiotics: Chirality influences binding to bacterial enzymes in β-lactam antibiotics .

Future Research Directions

  • Enzymatic Synthesis Optimization: Engineering ketoreductases for higher substrate tolerance and yield .

  • Derivatization Studies: Exploring ether-linked prodrugs to enhance bioavailability.

  • Therapeutic Applications: Evaluating anti-inflammatory or antimicrobial activity in vitro.

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